molecular formula C13H13N3O3 B11071136 methyl 1-[2-oxo-2-(phenylamino)ethyl]-1H-pyrazole-3-carboxylate

methyl 1-[2-oxo-2-(phenylamino)ethyl]-1H-pyrazole-3-carboxylate

Cat. No.: B11071136
M. Wt: 259.26 g/mol
InChI Key: UVJYARTXSCCCMM-UHFFFAOYSA-N
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Description

METHYL 1-(2-ANILINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with an anilino group and a carboxylate ester, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(2-ANILINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves the condensation of an aniline derivative with a pyrazole carboxylate precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(2-ANILINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted anilino derivatives.

Scientific Research Applications

METHYL 1-(2-ANILINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXYLATE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 1-(2-ANILINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({[(2-ANILINO-2-OXOETHYL)THIO]ACETYL}AMINO)BENZOATE
  • 2-[(2-ANILINO-2-OXOETHYL)THIO]-N-(2-FURYLMETHYL)ACETAMIDE
  • 3-(2-ANILINO-2-OXOETHYL)SULFANYL-N-(5-METHYL-1,2-OXAZOL-3-YL)PROPANAMIDE

Uniqueness

METHYL 1-(2-ANILINO-2-OXOETHYL)-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 1-(2-anilino-2-oxoethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H13N3O3/c1-19-13(18)11-7-8-16(15-11)9-12(17)14-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,17)

InChI Key

UVJYARTXSCCCMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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